2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique structure combining imidazole, thiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazole and thiazole rings, followed by their functionalization and coupling.
Formation of Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amines or reduced imidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (R-X).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole share structural similarities and are known for their broad range of biological activities.
Thiazole Derivatives: Thiazole-containing compounds are also widely studied for their medicinal properties.
Imidazole Derivatives: Imidazole-based compounds are known for their roles in pharmaceuticals and as enzyme inhibitors.
Uniqueness
What sets 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE apart is its combination of these three distinct moieties, potentially offering a unique profile of biological activity and chemical reactivity that is not seen in simpler analogs.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-28-16-8-4-14(5-9-16)19-25-18(13-2-6-15(22)7-3-13)20(26-19)30-12-17(27)24-21-23-10-11-29-21/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDCHZKZGEQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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